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molecular formula C10H16O2 B8778155 Octahydro-indene-2-carboxylic acid

Octahydro-indene-2-carboxylic acid

Cat. No. B8778155
M. Wt: 168.23 g/mol
InChI Key: XJRGQKRVTRCMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563742B2

Procedure details

An acetic acid solution of indan-2-carboxylic acid (500 mg, 3.0 mmol) was stirred under hydrogen pressure (40 psi) in the presence of a small amount of PtO2 in a sealed glass pressure vessel equipped with a manometer and pressure valve following a method analogous to General Procedure M to produce octahydro-indene-2-carboxylic acid (490 mg, 95% yield) as a mixture of isomers.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11]>O=[Pt]=O.C(O)(=O)C>[CH2:1]1[CH:9]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a manometer and pressure valve

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2CCCCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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